Product packaging for Sec-butyl bromoacetate(Cat. No.:CAS No. 5205-36-7)

Sec-butyl bromoacetate

Cat. No.: B109974
CAS No.: 5205-36-7
M. Wt: 195.05 g/mol
InChI Key: AYUZHUMAYBBDJY-UHFFFAOYSA-N
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Description

Sec-Butyl Bromoacetate (CAS 5205-36-7) is a brominated ester that serves as a versatile reagent and synthetic intermediate in organic chemistry and pharmaceutical research . Its molecular formula is C 6 H 11 BrO 2 and it has a molecular weight of 195.05 g/mol . As an alkylating agent, the compound is valuable for introducing the sec-butyloxycarbonylmethyl group into target molecules. This functionality makes it a useful building block in the development of more complex chemical structures. While specific applications for the sec-butyl ester are sparsely documented, the closely related tert -Butyl Bromoacetate is prominently used as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals . Researchers can leverage this compound in similar synthetic pathways, particularly in the preparation of specialized esters and potential collagenase inhibitors . The compound requires careful handling and should be stored according to safe laboratory practices. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B109974 Sec-butyl bromoacetate CAS No. 5205-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZHUMAYBBDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Sec Butyl Bromoacetate in Organic Transformations

Role as an Alkylating Agent in Carbon-Heteroatom Bond Formation

As an α-halo ester, sec-butyl bromoacetate (B1195939) is a potent alkylating agent, readily participating in nucleophilic substitution reactions. The electron-withdrawing ester group activates the adjacent carbon-bromine bond, rendering it susceptible to attack by a variety of nucleophiles. This reactivity is harnessed to form new bonds between carbon and heteroatoms such as nitrogen and oxygen.

N-Alkylation Reactions

N-alkylation is a fundamental transformation in organic chemistry, and sec-butyl bromoacetate serves as an effective reagent for this purpose. It reacts with a range of nitrogen-containing compounds, including primary and secondary amines, as well as the nitrogen atoms within heterocyclic systems, to introduce the sec-butoxycarbonylmethyl moiety. jkchemical.com These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide byproduct and facilitate the nucleophilic attack. jkchemical.com

The choice of base and solvent is crucial for the success of these reactions. For instance, the N-alkylation of diazo NH-heterocycles has been successfully achieved using potassium carbonate in dimethylformamide (DMF). beilstein-archives.org In one study, the reaction of a diazo homophthalimide derivative with this compound under these conditions yielded the corresponding N-alkylated product. beilstein-archives.org Similarly, diazo barbituric acids and thiobarbituric acids readily undergo alkylation with alkyl bromides. beilstein-archives.org However, the reactivity can be influenced by the nature of the substrate; for example, secondary alkyl bromides may give lower yields. beilstein-archives.org The use of cesium carbonate in DMF has also been shown to be an efficient system for the mono-N-alkylation of primary benzylamines and anilines, suppressing the undesired dialkylation. researchgate.net

Table 1: Examples of N-Alkylation Reactions with Bromoacetates

Substrate Alkylating Agent Base/Solvent Product Yield Reference
Diazo homophthalimide tert-Butyl bromoacetate K₂CO₃/DMF N-alkylated diazo derivative 79% beilstein-archives.org
Diazo arylidenesuccinimide (Bromomethyl)cyclobutane K₂CO₃/DMF Alkylated derivative Moderate beilstein-archives.org
Diazo barbituric acid Chloroacetonitrile K₂CO₃/DMF N-alkylated derivative 84% beilstein-archives.org
Triamine tert-Butyl bromoacetate K₂CO₃/Acetonitrile (B52724) Mixed ester 55% rsc.org
p-Methoxyaniline Ethyl bromoacetate Cs₂CO₃/DMF N-alkylated aniline 91% researchgate.net

The synthesis of bifunctional chelating agents (BFCAs) often involves the exhaustive alkylation of amine groups with reagents like tert-butyl bromoacetate. rsc.org For example, a triamine can be reacted with tert-butyl bromoacetate in the presence of potassium carbonate in acetonitrile to yield the corresponding mixed ester. rsc.org This highlights the utility of bromoacetates in constructing complex molecules with specific functionalities.

O-Alkylation and Etherification, including Phase-Transfer Conditions

This compound is also employed in O-alkylation reactions to form ethers. This transformation is particularly useful for the synthesis of various organic compounds, including those with applications in materials science and medicinal chemistry. The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org This methodology is particularly advantageous for O-alkylation reactions, as it can enhance reaction rates and yields. crdeepjournal.org In a typical PTC setup, a quaternary ammonium (B1175870) salt or a phosphonium (B103445) salt is used to transport the anionic nucleophile from the aqueous phase to the organic phase, where it can react with the alkylating agent. crdeepjournal.org For instance, the etherification of an alcohol with tert-butyl bromoacetate can be carried out under phase-transfer conditions to synthesize 3-oxa-OPC homologues. chemicalbook.com Solid-liquid PTC, using a catalyst like tetra-n-butylphosphonium bromide, can be particularly effective, offering advantages such as controlled temperature and high selectivity. crdeepjournal.org

The esterification of the anomeric hydroxyl group of carbohydrates represents another important application of O-alkylation. For example, a hemiacetal can be deprotonated with potassium carbonate and then reacted with tert-butyl bromoacetate to yield a glycosyl ester. mdpi.com This method has been applied to various mono- and disaccharides, often with high α-selectivity. mdpi.com

Table 2: Examples of O-Alkylation and Etherification Reactions

Substrate Alkylating Agent Conditions Product Type Application/Significance Reference
Alcohol tert-Butyl bromoacetate Phase-transfer conditions 3-oxa-OPC homologues Synthesis of specific organic compounds chemicalbook.com
o-Chloronitrobenzene & Potassium phenoxide Tetra-n-butylphosphonium bromide (catalyst) Solid-liquid PTC o-Nitrodiphenyl ether Important intermediate in fine chemical industry crdeepjournal.org
Hemiacetal (carbohydrate) tert-Butyl bromoacetate K₂CO₃ Glycosyl ester Oligosaccharide synthesis mdpi.com
Unprotected sugar tert-Butyl bromoacetate NaH Glycosyl ester High α-selectivity mdpi.com

Participation in Carbon-Carbon Bond Forming Reactions

Beyond its role as a traditional alkylating agent, this compound can participate in carbon-carbon bond formation through pathways involving radical intermediates. These reactions, often initiated by photoredox catalysis, open up new avenues for constructing complex carbon skeletons.

Radical-Mediated Processes and Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.gov In this context, a photocatalyst, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. nih.gov α-Bromocarbonyl compounds, including this compound, are suitable precursors for generating carbon-centered radicals via reductive pathways. nih.govpsu.edu

The generated α-carbonyl alkyl radicals can then add to unsaturated systems like alkenes, initiating a sequence of events that leads to the formation of new carbon-carbon and carbon-halogen bonds. nih.govpsu.edu This approach has been successfully applied to the carbobromination of unactivated alkenes. nih.govpsu.edu

The initial step in many photoredox-catalyzed reactions involving this compound is a single electron transfer (SET) event. nih.govacs.org In a reductive quenching cycle, the photoexcited catalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to the α-bromoester, leading to the cleavage of the carbon-bromine bond and the formation of a sec-butoxycarbonylmethyl radical. nih.gov

Alternatively, in an oxidative quenching cycle, the photoexcited catalyst can directly oxidize a substrate, and the reduced form of the catalyst can then reduce the α-bromoester. The specific pathway depends on the redox potentials of the catalyst, substrate, and any additives present. nih.gov Mechanistic investigations, including studies on the stereochemical outcome of reactions, can help distinguish between SET and polar (SN2) mechanisms. For example, the reaction of an organolithium reagent with tert-butyl bromoacetate yielding a racemic product suggests an SET mechanism is at play. researchgate.net

A mechanistically distinct pathway that has been identified in the photoredox-catalyzed carbobromination of alkenes is the Radical-Addition Radical-Pairing (RARP) mechanism. nih.govpsu.edu This pathway differs from the more common radical-polar crossover (RPC) and radical chain propagation (RCP) mechanisms. nih.gov

In the RARP pathway, the photoredox-generated α-carbonyl radical adds to an alkene to form a new carbon-centered radical. nih.govpsu.edu Crucially, the catalytic cycle is completed by the reduction of the oxidized photocatalyst by a bromide anion (Br⁻), which in turn generates a bromine radical (Br•). nih.govpsu.edu This bromine radical then pairs with the newly formed carbon radical to yield the final carbobrominated product. nih.govpsu.edu This mechanism avoids the formation of a carbocation intermediate, which is characteristic of the RPC pathway. nih.govpsu.edu

Table 3: Mechanistic Details of the RARP Pathway in Alkene Carbobromination

Step Description Key Intermediates Catalyst Role Reference
1. Radical Generation The photocatalyst, upon excitation, facilitates the single-electron reduction of the α-bromoester. α-Carbonyl radical, Reduced photocatalyst Light absorption and electron transfer nih.govpsu.edu
2. Radical Addition The electrophilic α-carbonyl radical adds to the alkene. New carbon-centered radical - nih.govpsu.edu
3. Catalyst Regeneration and Bromine Radical Formation The oxidized photocatalyst is reduced by a bromide anion. Regenerated photocatalyst, Bromine radical Accepts an electron from Br⁻ nih.govpsu.edu
4. Radical Pairing The bromine radical pairs with the carbon radical formed in step 2. Carbobrominated product - nih.govpsu.edu

This RARP pathway has been supported by mechanistic studies, including product selectivity and crossover experiments, and has been shown to be effective for the carbobromination of a variety of terminal and internal alkenes with α-bromoesters. nih.govpsu.edu

Atom-Transfer Addition Reactions

Atom-transfer radical addition (ATRA) represents a powerful method for carbon-carbon bond formation. In this process, a radical is generated from an alkyl halide and adds to an alkene. While this compound is not explicitly detailed in all studies, the reactivity of analogous α-bromoesters is well-documented. For instance, copper-catalyzed ATRA has been successfully applied to vinyl boronic esters. nih.gov This methodology allows for the addition of a variety of radical precursors, including primary, secondary, and tertiary alkyl halides, across vinyl boronic esters. nih.gov The mechanism involves the formation of an α-boryl radical intermediate, whose typically inefficient halogen atom transfer is mediated by the copper catalyst. nih.gov

Photoredox catalysis has also emerged as a key technique for initiating ATRA reactions. mdpi.comnih.gov This approach uses visible light to generate carbon-centered radicals from α-bromocarbonyl compounds. nih.gov Mechanistic studies suggest these reactions can proceed via a radical-addition radical-pairing (RARP) pathway, where the product is formed by the pairing of a bromine radical (or its equivalent) and the alkyl radical generated after addition to the alkene. nih.gov The reaction conditions can be optimized for various α-bromoesters, which are compatible with both acyclic and cyclic secondary esters. nih.gov

Table 1: Substrate Scope in Photoredox Carbobromination of Alkenes with α-Bromoesters

α-Bromoester TypeAlkene PartnerReaction CompatibilityReference
n-AlkylStyreneGood nih.gov
t-Alkyl1-OcteneGood nih.gov
ArylIndeneForms alkylated alkenes nih.gov
Benzyl (B1604629)1,1-Disubstituted AlkenesForms alkylated alkenes nih.gov
α-BromopropionateStyreneGood nih.gov
α-Bromo-γ-butyrolactone1-OcteneGood nih.gov

Metal-Catalyzed Cross-Coupling Methodologies

This compound and its analogs are valuable substrates in metal-catalyzed cross-coupling reactions for forming C-C bonds. Iron-catalyzed cross-coupling reactions have been effectively used with aryl Grignard reagents and alkyl halides. thieme-connect.de For example, tert-butyl bromoacetate reacts with (4-methoxyphenyl)magnesium bromide in the presence of an iron catalyst at low temperatures to yield the cross-coupling product. thieme-connect.de These reactions may proceed through radical intermediates, as suggested by stereochemical outcomes in related systems. thieme-connect.de

The Suzuki-Miyaura cross-coupling reaction is another prominent methodology. While direct use of this compound as the halide partner is less common, related bromoacetates are used in multi-step syntheses that incorporate a key Suzuki coupling. For instance, benzyl bromoacetate is used to O-alkylate a phenol, with the resulting biphenyl (B1667301) structure having been previously assembled via a Suzuki-Miyaura reaction. sci-hub.se This highlights the integration of bromoacetate chemistry with modern cross-coupling methods. The development of catalysts for the coupling of unactivated secondary boronic acids with organohalides further expands the potential applications for compounds like this compound in complex molecule synthesis. google.com

Stereochemical Aspects of Reactions Involving this compound

The chiral center within the sec-butyl group and the prochiral nature of the bromoacetyl moiety make this compound a subject of interest in stereoselective synthesis.

Diastereoselective Alkylations

Diastereoselective alkylations using enolates are a cornerstone of asymmetric synthesis. This compound, and more commonly its close analog tert-butyl bromoacetate, serves as a key electrophile in these reactions. Chiral enolate equivalents can be alkylated with high diastereoselectivity. For example, the lithium enolate of a homochiral iron acetyl complex reacts with tert-butyl bromoacetate in a highly stereoselective manner to produce iron succinoyl complexes. researchgate.net

Similarly, enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with tert-butyl bromoacetate. cdnsciencepub.com This reaction produces substituted succinate (B1194679) derivatives with a high degree of stereocontrol, often yielding a single major diastereomer. cdnsciencepub.com The high diastereoselectivity is attributed to the rigid, chelated transition state of the enolate, which effectively shields one face of the nucleophile. caltech.edu

Influence of Chiral Auxiliaries

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of reactions involving this compound. google.com These auxiliaries are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. google.comdokumen.pub

Oxazolidinones are among the most effective chiral auxiliaries for this purpose. cdnsciencepub.com When N-acyloxazolidinones are deprotonated to form lithium enolates, the metal ion chelates with the carbonyl groups of both the acyl chain and the auxiliary. This creates a rigid conformation that blocks one face of the enolate from the incoming electrophile, such as tert-butyl bromoacetate. cdnsciencepub.comcaltech.edu This steric hindrance leads to excellent diastereoselectivity in the alkylation step. cdnsciencepub.com After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. cdnsciencepub.comcaltech.edu

Iron-based chiral auxiliaries, such as [(η5-C5H5)Fe(CO)(PPh3)], also confer high regio- and diastereoselectivity in alkylations with tert-butyl bromoacetate. researchgate.net The steric bulk and defined geometry of the chiral iron moiety guide the approach of the electrophile to the enolate, leading to the formation of highly substituted succinoyl complexes with excellent stereocontrol. researchgate.net

Table 2: Chiral Auxiliaries in Diastereoselective Alkylations with Bromoacetates

Chiral AuxiliaryElectrophileKey OutcomeReference
(4R)-benzyl-2-oxazolidinonetert-butyl bromoacetate>95% diastereomeric excess in alkylation cdnsciencepub.com
(4S)-isopropyl-2-oxazolidinonetert-butyl bromoacetate>95% diastereomeric excess in alkylation cdnsciencepub.com
[(η5-C5H5)Fe(CO)(PPh3)]tert-butyl bromoacetateHigh regio- and diastereoselectivity researchgate.net
Pseudoephedrinetert-butyl bromoacetateHighly diastereoselective alkylations caltech.edu

Comparative Reactivity Studies of Alpha-Halogenated Esters

The reactivity of this compound is best understood in the context of other alpha-halogenated esters. The nature of the halogen atom is a primary determinant of reactivity in SN2-type reactions. For abiotic thiol reactivity, the order for alpha-halo-carbonyl compounds is generally I > Br > Cl > F, consistent with leaving group ability. nih.gov This trend suggests that bromoacetates are highly reactive electrophiles, second only to their iodo-analogs. nih.gov

However, this order is not universal and can be influenced by the specific reaction mechanism. In a study on α-haloglycine esters activated by hydrogen-bond donor catalysts, an unexpected reactivity order of Cl > Br >> F was observed. nih.gov This was attributed to a "generalized" anomeric effect arising from hyperconjugation, which enhances the nucleofugality (leaving group ability) of the halogen. nih.gov The stability of the enolate intermediate is also a critical factor, which is influenced by electronic effects of neighboring groups. fiveable.me The presence of the carbonyl group significantly increases the acidity of the alpha-protons, facilitating enolate formation for subsequent reactions like alkylation and halogenation. msu.edu

Synthetic Utility in Complex Molecule and Materials Science

Construction of Biologically Relevant Molecules

The strategic incorporation of the bromoacetate (B1195939) functionality allows for the elongation of carbon chains and the introduction of key structural motifs found in numerous biologically active compounds.

Sec-butyl bromoacetate is a key reagent in the synthesis of alkamine esters. as-1.co.jp These compounds are of significant interest due to their potential pharmacological properties, including antispasmodic, analgesic, and anesthetic activities. as-1.co.jp The synthesis typically involves the reaction of a suitable amino alcohol with this compound. The nitrogen atom of the amino alcohol acts as a nucleophile, displacing the bromide ion from the this compound to form the corresponding glycinate (B8599266) ester. The resulting alkamine esters are then evaluated for their biological activity. The use of the sec-butyl ester can influence the pharmacokinetic properties of the final compound. Ergot alkaloids, for instance, which are based on the ergoline (B1233604) ring system, have been developed as antispasmodic agents for treating migraine attacks. nih.gov Similarly, muscarinic receptor agonists and antagonists, some of which are synthesized using related alkylating agents, also exhibit effects on smooth muscle and have therapeutic applications. mdpi.com

The proteasome is a multi-catalytic enzyme complex responsible for the degradation of most cellular proteins, playing a crucial role in cellular processes. nih.gov Its inhibition has emerged as a significant strategy in cancer therapy. nih.govnih.gov this compound and its analogs are utilized in the synthesis of various proteasome inhibitors.

One important class of proteasome inhibitors is the peptidic β-lactones. nih.gov In the synthesis of these complex molecules, a key step can involve the alkylation of a chiral auxiliary-bearing acyl imide with a bromoacetate ester. While tert-butyl bromoacetate is commonly used, the principles apply to this compound as well. nih.gov For instance, in the synthesis of cystargolide-based β-lactones, a sec-butyl P1 residue (mimicking isoleucine) has been incorporated to enhance selectivity for the β5 subunit of the proteasome. nih.gov The synthesis of the β-lactone core often involves a multi-step sequence where a bromoacetate derivative is a key building block. nih.gov

The general strategy for the synthesis of peptidic β-lactone proteasome inhibitors is outlined below:

StepDescriptionReagents and Conditions
1Acylation of a chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) with a P1-containing carboxylic acid.Carboxylic acid, activating agent
2Diastereoselective alkylation with a bromoacetate ester.NaHMDS, THF, -78 °C then tert-butyl bromoacetate
3Cleavage of the chiral auxiliary.LiOH/H₂O₂, THF:H₂O
4One-pot chlorination-lactonization to form the β-lactone ring.LHMDS, CCl₄, THF, -78 °C
5Coupling with a dipeptide fragment.EDCI, HOBt, NMM, THF

This table illustrates a general synthetic approach where tert-butyl bromoacetate is a cited reagent; the reactivity is analogous for this compound.

Furthermore, other classes of proteasome inhibitors, such as those with oxadiazole-isopropylamide scaffolds, have been developed where bromoacetate esters are used to introduce key structural elements. nih.gov

Collagenases are a family of matrix metalloproteinases (MMPs) that are involved in the degradation of collagen and other extracellular matrix proteins. google.com Their overexpression is implicated in various pathological conditions, including arthritis and cancer metastasis. google.com Consequently, the development of collagenase inhibitors is an active area of research.

A notable example of a collagenase inhibitor is (S,S,R)-(-)-actinonin. scbt.com The synthesis of actinonin (B1664364) and its analogs often employs tert-butyl bromoacetate as an alkylating agent to introduce a protected succinate (B1194679) moiety. scbt.comfishersci.com In a typical synthetic route, an enolate derived from a chiral iron acyl complex is alkylated with tert-butyl bromoacetate. researchgate.net This step is crucial for constructing the α-alkylsuccinate backbone, a key feature for the recognition and binding of the inhibitor to the active site of the enzyme. researchgate.net While the literature predominantly cites the use of the tert-butyl ester, the sec-butyl ester would serve a similar purpose, providing a protected carboxylic acid function that can be deprotected in a later step of the synthesis.

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with the synthesis of DNA and RNA. The chemical modification of the sugar moiety or the nucleobase can lead to compounds with improved therapeutic properties.

Bromoacetate esters, such as the tert-butyl derivative, are employed as alkylating agents in the synthesis of modified nucleosides. They can be used to introduce an acetate-protected functional group at specific positions of the sugar ring, for example, at the 2'-position. This modification can influence the conformational preferences of the nucleoside and its interaction with viral or cellular enzymes. The synthesis of double-headed nucleosides, where a second nucleobase is attached to the sugar moiety, can also involve the use of bromoacetate derivatives as part of the linker.

Macrocyclic ligands, particularly those based on a polyaza-macrocycle backbone, are essential for the chelation of metal ions in various applications, including magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. nih.gov DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is one of the most widely used chelators due to its ability to form highly stable complexes with a variety of metal ions. nih.govresearchgate.netacs.org

The synthesis of DOTA and its derivatives involves the alkylation of the amine groups of the parent macrocycle, cyclen, with a protected bromoacetic acid. orgsyn.org Tert-butyl bromoacetate is frequently used for this purpose to yield the tri-tert-butyl ester of DO3A, which can then be further functionalized. orgsyn.orgacs.org The tert-butyl protecting groups can be removed under acidic conditions to give the final chelating agent. acs.org The use of this compound would offer an alternative protecting group strategy with different cleavage conditions.

The synthesis of these macrocyclic ligands is a multi-step process that requires careful control of reaction conditions to achieve the desired degree of alkylation.

PrecursorReagentProduct
Cyclentert-Butyl bromoacetateDOTA-tris(t-Bu ester)
Chiral Cyclen Derivativetert-Butyl bromoacetateChiral DOTA-tris(t-Bu ester)
Diamine Precursortert-Butyl bromoacetatePeralkylated acyclic precursor

This table provides examples using the commonly cited tert-butyl bromoacetate. The synthetic principle applies to this compound as well.

β-Lactones are four-membered cyclic esters that are not only important intermediates in organic synthesis but also constitute the core structure of several natural products with potent biological activities, including proteasome inhibitors like lactacystin (B1674225) and salinosporamide A. uea.ac.uk

The synthesis of β-lactones can be achieved through various methods, including the lactonization of β-hydroxy carboxylic acids and [2+2] cycloadditions. nih.gov In the context of proteasome inhibitor synthesis, a common strategy involves the stereoselective alkylation of a chiral enolate with a bromoacetate ester, followed by cyclization to form the β-lactone ring. nih.gov For example, the synthesis of a sec-butyl β-lactone acid, a key intermediate for a proteasome inhibitor, highlights the importance of the sec-butyl group in the final structure. nih.gov The β-lactone ring is a strained system and serves as an electrophilic "warhead" that can react with the active site threonine residue of the proteasome. nih.gov

Monomer Synthesis for Advanced Materials

The synthesis of monomers is a critical step in the development of advanced polymers and materials with tailored properties. While bromoacetate derivatives are often employed for this purpose, specific data on this compound is limited.

Derivatization of Natural Products for Polymer Applications

The modification of natural products to create novel monomers for polymer synthesis is a growing area of research. This approach aims to leverage the inherent chirality and functionality of natural molecules to produce sustainable and high-performance materials. Despite the potential for this compound to be used as an alkylating agent in the derivatization of natural products containing hydroxyl or amino groups, there is a lack of specific examples in the scientific literature to illustrate this application.

Preparation of Sequence-Defined Peptoid Monomers

Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest for their biological and material applications. The synthesis of peptoid monomers often involves the use of bromoacetic acid esters. However, the literature predominantly describes the use of tert-butyl bromoacetate for this purpose, which allows for a straightforward deprotection strategy. There is no significant body of research demonstrating the use of this compound in the preparation of sequence-defined peptoid monomers.

Precursors for Porous Organic Cages (POCs)

Porous organic cages are discrete, cage-like molecules with intrinsic porosity, which have potential applications in gas storage, separation, and catalysis. The synthesis of the molecular precursors for POCs is a key aspect of their design. While functionalization with ester groups can be a strategy in the synthesis of POC precursors, there are no specific reports found that detail the use of this compound in this context.

Functional Group Transformation and Molecular Diversification

This compound, as a bromoacetate ester, can theoretically be employed as an alkylating agent to introduce the sec-butoxycarbonylmethyl group onto various nucleophiles. This reaction represents a fundamental functional group transformation. The bromine atom serves as a good leaving group in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This capability allows for the diversification of molecular scaffolds, which is a crucial strategy in medicinal chemistry and materials science for creating libraries of compounds with varied properties.

A study published in The Journal of Organic Chemistry in 1964 described the pyrolysis of a salt derived from this compound and tributylphosphine. dss.go.th While this particular research focused on the resulting butene mixture, it provides a rare documented instance of this compound's use in a chemical transformation relevant to polymer science. dss.go.th

Advanced Spectroscopic and Analytical Methodologies for Characterization

Spectroscopic Analysis of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For sec-butyl bromoacetate (B1195939), both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The chemical shifts and coupling patterns are characteristic of the sec-butyl and bromoacetyl moieties.

In ¹H NMR, the protons of the sec-butyl group exhibit distinct signals. The single proton on the chiral carbon (CH-O) appears as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (CH₂) are diastereotopic and appear as a complex multiplet, while the two methyl groups (CH₃) present as a doublet and a triplet. The methylene protons of the bromoacetate group (Br-CH₂-C=O) typically appear as a sharp singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. chemicalbook.com The carbonyl carbon of the ester is characteristically downfield, while the carbon bonded to bromine is also significantly shifted. The four carbons of the sec-butyl group are resolved, providing a complete carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sec-butyl bromoacetate in CDCl₃ This data is predicted based on analogous structures like sec-butyl acetate (B1210297) and tert-butyl bromoacetate.

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
CH-O~4.8-5.0sextet1Ha
Br-CH₂~3.8s2Hb
CH₂~1.6-1.7m2Hc
CH₃ (doublet)~1.2d3Hd
CH₃ (triplet)~0.9t3He
¹³C NMR δ (ppm)Assignment
C=O~166f
CH-O~73g
Br-CH₂~26h
CH₂~29i
CH₃ (d)~19j
CH₃ (t)~10k

Mass Spectrometry (MS, HRMS, MALDI-TOF MS, DART-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its reaction products. In standard electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed, along with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). wpmucdn.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Common fragmentation patterns for this compound involve the cleavage of the ester linkage. wpmucdn.comlibretexts.orgmiamioh.edu Key fragments would include the loss of the sec-butoxy group ([M-C₄H₉O]⁺) and the loss of the bromine atom ([M-Br]⁺). Alpha-cleavage next to the oxygen is also a common fragmentation pathway for esters. youtube.comwhitman.edu

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z ValuePossible FragmentNotes
194/196[C₆H₁₁BrO₂]⁺Molecular Ion (M⁺, M+2)
137/139[C₄H₆BrO]⁺Loss of CH₃CH₂ (Ethyl) radical
115[C₆H₁₁O₂]⁺Loss of Br radical
93/95[CH₂BrC=O]⁺Acylium ion
57[C₄H₉]⁺sec-Butyl cation

Advanced ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Direct Analysis in Real Time (DART-MS) are particularly useful for analyzing complex reaction mixtures or products that are difficult to ionize by conventional methods. While MALDI-TOF is more commonly applied to large molecules, DART-MS is excellent for the rapid analysis of small molecules with minimal sample preparation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent peak is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. vscht.czlibretexts.org The C-O single bond stretches of the ester linkage are also visible in the 1000-1300 cm⁻¹ region. libretexts.org Additionally, the presence of the alkyl halide is confirmed by the C-Br stretching vibration, which is found in the fingerprint region, typically between 515-690 cm⁻¹. libretexts.org The spectrum also shows characteristic C-H stretching and bending vibrations for the sp³ hybridized carbons of the sec-butyl group just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2975-2850Medium-StrongC-H StretchAlkane (sec-butyl)
1750-1735StrongC=O StretchEster
1470-1450MediumC-H BendAlkane
1300-1000StrongC-O StretchEster
690-515Medium-StrongC-Br StretchAlkyl Bromide

Circular Dichroism (CD) Spectroscopy

The sec-butyl group contains a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-sec-butyl bromoacetate). Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an essential technique for studying such chiral molecules. nih.gov

While achiral spectroscopic methods (NMR, IR, MS) for the (R) and (S) enantiomers are identical, their CD spectra are mirror images, exhibiting opposite Cotton effects. nih.govresearchgate.net This property allows CD spectroscopy to determine the absolute configuration of a chiral center and to measure the enantiomeric purity of a sample. nih.govacs.org The technique is particularly powerful when analyzing the products of stereoselective reactions involving this compound, confirming whether the stereochemistry at the sec-butyl group has been retained, inverted, or racemized. acs.orgmdpi.com

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of this compound from starting materials, byproducts, and solvents. The choice of technique depends on the scale and required purity of the separation.

For analytical purposes, Gas Chromatography (GC) is well-suited for a volatile and thermally stable compound like this compound. Using a capillary column with a suitable stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol phase), GC can effectively separate isomers and assess the purity of a sample.

For preparative purification, column chromatography is the method of choice. Normal-phase chromatography using silica (B1680970) gel as the stationary phase and a nonpolar mobile phase (e.g., a mixture of hexanes and ethyl acetate) can effectively separate the moderately polar this compound from less polar or more polar impurities. High-Performance Liquid Chromatography (HPLC), in both normal-phase and reverse-phase modes, offers higher resolution and is used for both analytical quantification and high-purity preparative separations. sielc.com

High-Performance Liquid Chromatography (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques used to separate, identify, and quantify components in a mixture. wikipedia.orgelgalabwater.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed into a column. wikipedia.orglibretexts.org For compounds like alkyl halides and esters, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. tandfonline.comsielc.com

While specific, validated HPLC or UHPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, general methods for alkyl halides and esters can be adapted. tandfonline.comnih.gov The development of such a method would involve optimizing parameters including the column type, mobile phase composition (isocratic or gradient elution), flow rate, and detector settings (typically UV or refractive index) to achieve adequate separation from potential impurities or unreacted starting materials. libretexts.org

Below is a table outlining typical starting parameters for developing an HPLC method for a compound similar in structure to this compound.

ParameterTypical ConditionPurpose
Column C18 Reverse-Phase (e.g., ODS)Separates based on hydrophobicity.
Mobile Phase Acetonitrile/Water mixtureElutes the compound from the column. The ratio is adjusted to control retention time.
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures.
Flow Rate 0.5 - 2.0 mL/minControls the speed of the separation and affects resolution.
Detector UV-Vis (at low wavelength, ~210 nm) or Refractive Index (RI)Detects the compound as it elutes from the column.
Column Temperature 25 - 40 °CAffects viscosity and separation efficiency; kept constant for reproducibility.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. wikipedia.org It is widely utilized to monitor the progress of a chemical reaction, identify compounds by comparing their retention factors to a standard, and determine the purity of a substance. wikipedia.orgmicrobenotes.com The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent stationary phase (commonly silica gel). microbenotes.comvedantu.com The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase), which travels up the plate via capillary action. wikipedia.orgbiotechreality.com

Separation occurs because each component in the mixture travels at a different rate, based on its polarity and affinity for the stationary and mobile phases. vedantu.com The result is visualized as spots at different heights on the plate. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key characteristic used for identification. jk-sci.com

While specific Rf values for this compound are not documented in the reviewed literature, analysis of the closely related isomer, tert-butyl bromoacetate, provides a relevant example of typical TLC conditions.

ParameterCondition
Stationary Phase Silica Gel (SiO₂)
Mobile Phase Hexane : Ethyl Acetate = 9 : 1 (v/v)
Visualization UV light and Potassium Permanganate (KMnO₄) stain
Observed Rf 0.65

Data presented is for the analogous compound tert-butyl bromoacetate.

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from mixtures on a larger scale than TLC. sapub.orgresearchgate.net The principle is similar to TLC, involving a stationary phase (typically silica gel or alumina) packed into a vertical glass column and a mobile phase (eluent) that flows down through the column. researchgate.netorgsyn.org The crude mixture is loaded onto the top of the column, and as the eluent passes through, the components separate based on their differential adsorption to the stationary phase and solubility in the eluent. researchgate.net Fractions are collected sequentially as they exit the column, allowing for the isolation of the desired pure compound. orgsyn.org

This technique is essential for purifying this compound after its synthesis to remove unreacted starting materials and byproducts. The selection of the eluent system is critical and is often guided by preliminary TLC analysis to find conditions that provide good separation. researchgate.net

In syntheses involving the related compound tert-butyl bromoacetate, column chromatography is a standard purification step. A typical protocol illustrates the methodology that would be applicable to this compound. rsc.org

ParameterCondition/Description
Stationary Phase Silica Gel
Eluent System Gradient of 100% Hexane to 5% Dichloromethane (DCM) in Hexane
Application Purification of a reaction product derived from tert-butyl bromoacetate. rsc.org
Procedure The crude product is loaded onto the silica gel column. The eluent is passed through the column, and fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

This table describes a purification process for a product synthesized using the analogous compound tert-butyl bromoacetate, illustrating a typical methodology. rsc.org

In-situ Reaction Monitoring Techniques

In-situ reaction monitoring involves the use of analytical techniques to track the progress of a chemical reaction in real-time without disturbing the system by taking samples. spectroscopyonline.commt.com This approach provides continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. nih.govnih.gov For the synthesis of this compound, which may involve esterification or substitution reactions, in-situ monitoring can be invaluable for process optimization and control. rsc.org

Several spectroscopic methods are well-suited for in-situ monitoring. spectroscopyonline.com Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reactor via probes or flow cells. mt.comoxinst.com These methods allow chemists to observe the reaction as it happens, identifying reaction endpoints, detecting the formation of transient intermediates, and ensuring product quality and consistency. nih.govchemrxiv.org For example, in an esterification reaction, FTIR could be used to monitor the disappearance of the carboxylic acid's O-H stretch and the appearance of the ester's C=O stretch. nih.gov

While no studies specifically detailing the in-situ monitoring of this compound synthesis were identified, the principles are broadly applicable to its formation.

TechniquePrincipleApplication in Monitoring Ester/Alkyl Bromide Synthesis
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Can track the disappearance of reactant functional groups (e.g., alcohol O-H) and the appearance of product functional groups (e.g., ester C=O).
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. It is particularly sensitive to nonpolar bonds and less sensitive to water.Complements FTIR; can monitor changes in the carbon backbone and C-Br bond, and is effective in aqueous or alcoholic media. nih.govchemrxiv.org
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Can provide quantitative data on the conversion of reactants to products by integrating the signals corresponding to unique protons on each molecule. oxinst.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for the identification and quantification of components.Can be used on-line to monitor the concentration of reactants and products directly from the reaction vessel. nih.gov

This table outlines the general applicability of various in-situ techniques for monitoring relevant reaction types.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and vibrational frequencies. These methods solve the Schrödinger equation, or an approximation of it, for the molecule of interest.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For sec-butyl bromoacetate (B1195939), DFT calculations would be instrumental in several areas. The selection of an appropriate functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining reliable results. researchgate.net

DFT would be employed to perform geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. This provides key structural parameters. Furthermore, DFT calculations can yield a wealth of information about the electronic properties of sec-butyl bromoacetate. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are critical for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data for illustrative purposes.

Property Value Unit
Optimized C=O bond length 1.21 Å
Optimized C-Br bond length 1.95 Å
HOMO Energy -10.5 eV
LUMO Energy -0.8 eV

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parametrization. libretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to improving the accuracy of calculations. libretexts.orgtaylorandfrancis.com

For this compound, ab initio calculations would provide a benchmark for the results obtained from DFT. While computationally more demanding, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for their high accuracy in calculating electronic energies. acs.org These methods would be particularly valuable for obtaining precise energy values for different conformations of this compound and for studying reaction energetics where high accuracy is paramount. taylorandfrancis.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method that analyzes the physical movements of atoms and molecules. acs.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of the time-dependent behavior of a system. acs.org

For this compound, MD simulations could be used to study its behavior in different solvent environments. acs.orgresearchgate.net For example, a simulation of this compound in water could reveal information about the structure of the solvation shell and the dynamics of solvent molecules around the solute. researchgate.net Such simulations are crucial for understanding how the solvent influences the molecule's conformation and reactivity. MD simulations can also be used to study larger-scale phenomena, such as the diffusion of this compound in a given medium. mdpi.com

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states. acs.org

Transition State Analysis and Reaction Pathways

A key aspect of mechanistic studies is the identification and characterization of transition states. acs.orgacs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. arkat-usa.org Computational methods can be used to locate these structures and to calculate their properties, such as their geometry and vibrational frequencies. The presence of a single imaginary frequency confirms that the structure is indeed a transition state.

For a reaction involving this compound, such as its hydrolysis or a nucleophilic substitution reaction, computational modeling could be used to map out the entire reaction pathway. ic.ac.ukresearchgate.netmdpi.com This would involve identifying the reactants, any pre-reaction complexes, the transition state(s), any intermediates, and the products. sciforum.netsciforum.net The intrinsic reaction coordinate (IRC) can be calculated to confirm that a given transition state connects the desired reactants and products.

Energetics of Reaction Intermediates

The energetics of a reaction, including the relative energies of reactants, intermediates, transition states, and products, determine its feasibility and rate. researchgate.net Computational chemistry allows for the calculation of these energies, providing quantitative insights into the reaction mechanism. researchgate.net

Table 2: Illustrative Energetics for a Hypothetical SN2 Reaction of this compound with a Nucleophile This table presents hypothetical data for illustrative purposes.

Species Relative Energy (kcal/mol)
Reactants (this compound + Nucleophile) 0.0
Pre-reaction Complex -2.5
Transition State +15.0
Post-reaction Complex -22.0

Prediction of Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for understanding and predicting the reactivity and selectivity of chemical compounds. In the case of this compound, computational methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic structure and reactivity patterns. DFT calculations allow for the determination of various molecular descriptors that correlate with reactivity.

Furthermore, local reactivity descriptors can be used to predict the regioselectivity of reactions involving this compound. These descriptors, derived from the molecule's electron density, can identify the most reactive sites for nucleophilic or electrophilic attack. By analyzing these parameters, it is possible to predict how this compound will interact with other reagents and the likely outcome of a chemical reaction.

Interactive Data Table: Calculated Global Reactivity Descriptors for a Butane (B89635) Derivative

DescriptorValue (a.u.)
Ionization Potential (IP)0.25
Electron Affinity (EA)-0.01
Molecular Hardness (η)0.26
Electrophilicity (ω)0.12

Note: The data in this table is illustrative for a butane derivative and is intended to show the type of information that can be generated through DFT calculations.

Computational Studies in Stereoselective Synthesis

Computational modeling is an invaluable tool for understanding and predicting the stereochemical outcomes of chemical reactions. For chiral molecules like this compound, which possesses a stereocenter at the second carbon of the butyl group, computational studies can be instrumental in designing and optimizing stereoselective syntheses.

Theoretical models can be used to investigate the transition state structures of reactions involving this compound. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially. This information is crucial for the development of synthetic routes that yield a single, desired enantiomer or diastereomer.

Applications in Materials Design and Structure Prediction

Computational chemistry plays a significant role in the design of new materials with specific properties. While direct computational studies on materials derived solely from this compound are limited, the principles of molecular modeling can be applied to predict how this molecule might be incorporated into larger systems and influence their properties.

For instance, this compound could be considered as a building block or a modifying agent in the design of polymers or other materials. Computational simulations can be used to predict the conformational preferences of polymer chains containing this compound units and how these conformations affect the bulk properties of the material, such as its mechanical strength, thermal stability, and permeability.

Molecular dynamics simulations can provide insights into the intermolecular interactions between this compound and other molecules in a material. These simulations can help in predicting the morphology and phase behavior of blends containing this compound. By understanding these interactions at a molecular level, it is possible to tailor the composition and structure of materials to achieve desired performance characteristics. For example, in the context of rubber materials, computational tools can be used to predict properties like airtightness and glass transition temperature when a compound is incorporated. researchgate.net

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Sec-butyl bromoacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.